molecular formula C11H14O2S B7962127 METHYL2-(ISOPROPYLSULFANYL)BENZOATE

METHYL2-(ISOPROPYLSULFANYL)BENZOATE

Cat. No.: B7962127
M. Wt: 210.29 g/mol
InChI Key: PYOGZXOVBWKXFK-UHFFFAOYSA-N
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Description

Methyl2-(isopropylsulfanyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester functional group and an isopropylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl2-(isopropylsulfanyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst. The isopropylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrobenzoates, halobenzoates, etc.

Scientific Research Applications

Methyl2-(isopropylsulfanyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of methyl2-(isopropylsulfanyl)benzoate involves its interaction with specific molecular targets. The isopropylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester functional group can undergo hydrolysis, releasing benzoic acid derivatives that may interact with cellular pathways.

Comparison with Similar Compounds

    Methyl benzoate: An ester with a similar structure but without the isopropylsulfanyl group.

    Ethyl benzoate: Another ester derivative of benzoic acid with an ethyl group instead of a methyl group.

    Methyl-2-formyl benzoate: Contains a formyl group instead of the isopropylsulfanyl group.

Uniqueness: Methyl2-(isopropylsulfanyl)benzoate is unique due to the presence of the isopropylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other benzoate esters. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-propan-2-ylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-8(2)14-10-7-5-4-6-9(10)11(12)13-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOGZXOVBWKXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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